(2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(4-methylphenyl)propanoic acid (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(4-methylphenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1280787-08-7
VCID: VC5619496
InChI: InChI=1S/C15H21NO4/c1-10-5-7-11(8-6-10)12(13(17)18)9-16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1
SMILES: CC1=CC=C(C=C1)C(CNC(=O)OC(C)(C)C)C(=O)O
Molecular Formula: C15H21NO4
Molecular Weight: 279.336

(2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(4-methylphenyl)propanoic acid

CAS No.: 1280787-08-7

Cat. No.: VC5619496

Molecular Formula: C15H21NO4

Molecular Weight: 279.336

* For research use only. Not for human or veterinary use.

(2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(4-methylphenyl)propanoic acid - 1280787-08-7

Specification

CAS No. 1280787-08-7
Molecular Formula C15H21NO4
Molecular Weight 279.336
IUPAC Name (2S)-2-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C15H21NO4/c1-10-5-7-11(8-6-10)12(13(17)18)9-16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1
Standard InChI Key BJCOXGANXKQLQC-GFCCVEGCSA-N
SMILES CC1=CC=C(C=C1)C(CNC(=O)OC(C)(C)C)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (2S)-2-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, reflects its stereochemistry and functional groups. The central carbon chain consists of a propanoic acid backbone, with a Boc-protected amine at position 3 and a 4-methylphenyl group at position 2. The (2S) configuration indicates the chiral center’s absolute stereochemistry, critical for biological activity .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number1280787-08-7
Molecular FormulaC15H21NO4\text{C}_{15}\text{H}_{21}\text{NO}_4
Molecular Weight279.336 g/mol
IUPAC Name(2S)-2-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
SMILESCC1=CC=C(C=C1)C(CNC(=O)OC(C)(C)C)C(=O)O
InChI KeyBJCOXGANXKQLQC-GFCCVEGCSA-N
PubChem CID91810260

Stereochemical Considerations

The (2S) configuration ensures enantiomeric purity, which is crucial for interactions with chiral biological targets. Computational modeling predicts that the 4-methylphenyl group enhances hydrophobic interactions, while the Boc group stabilizes the amine against degradation .

Solubility and Stability

Although solubility data are incomplete, analogous Boc-protected amino acids exhibit limited water solubility, typically requiring organic solvents like dimethylformamide (DMF) or dichloromethane (DCM) for handling . The compound is stable under inert conditions but susceptible to acid hydrolysis due to the Boc group’s labile nature.

Synthesis and Purification

Synthetic Pathways

The synthesis involves multi-step organic reactions, starting with L-phenylalanine derivatives. A representative route includes:

  • Boc Protection: The amine group of 4-methyl-L-phenylalanine is protected using di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) in the presence of a base like triethylamine .

  • Carboxylic Acid Activation: The propanoic acid moiety is activated via esterification or amidation, though the final product retains the free carboxylic acid group.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
Boc Protection(Boc)2O\text{(Boc)}_2\text{O}, Et3_3N, DCM85–90%
Acid WorkupHCl (aq), extraction95%

Purification Techniques

Purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) confirms purity >95%, as reported in pharmaceutical-grade syntheses .

Applications in Medicinal Chemistry

Drug Discovery

The compound’s structure aligns with scaffolds used in protease inhibitor design. For example, the Boc group enhances metabolic stability, while the 4-methylphenyl group contributes to target binding via π-π interactions . In silico studies suggest potential activity against kinases and G-protein-coupled receptors (GPCRs).

Peptide Synthesis

As a protected amino acid, it serves as a building block for solid-phase peptide synthesis (SPPS). Its compatibility with Fmoc/t-Bu strategies enables incorporation into peptides targeting inflammatory pathways .

Discrepancies in Literature

CAS Number Conflicts

Two sources report conflicting CAS numbers for similar structures:

  • 1280787-08-7: Cited for the target compound.

  • 80102-26-7: Associated with (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid, which shares the same molecular formula but differs in stereochemical descriptor .

This discrepancy may arise from registry errors or nuanced stereochemical distinctions. Researchers should verify CAS numbers experimentally when sourcing materials.

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